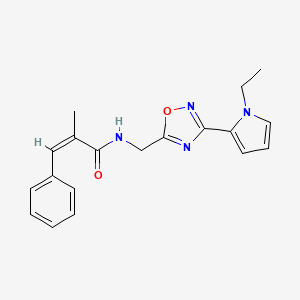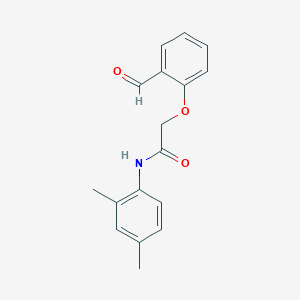
N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide, also known as DPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPF is a member of the acetamide family and is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylamine and 2-formylphenylboronic acid.
科学的研究の応用
1. Analytical Chemistry and Material Science Applications
N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide derivatives have been utilized in analytical chemistry and material science. For instance, compounds like N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have been studied for their structural aspects, showing interesting behaviors such as forming gels with certain mineral acids and crystalline salts with others. These materials exhibit unique properties like enhanced fluorescence emission compared to the parent compound, suggesting potential applications in optical materials and sensing technologies (Karmakar, Sarma, & Baruah, 2007).
2. Pharmaceutical and Medicinal Chemistry
In the field of pharmaceutical and medicinal chemistry, compounds related to N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide have shown promise. For example, studies on derivatives like 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide have revealed potential anticancer, anti-inflammatory, and analgesic activities, with specific compounds demonstrating significant activity against certain cancer cell lines and inflammatory conditions (Rani, Pal, Hegde, & Hashim, 2014).
3. Agricultural Chemistry
There are also applications in agricultural chemistry, where derivatives of N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide have been explored as potential insecticidal agents. Research indicates that specific synthesized phenoxyacetamide derivatives exhibit significant insecticidal efficacy against certain pests, highlighting their potential use in integrated pest management strategies (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
4. Catalysis and Synthesis
The compound and its derivatives have found use in catalysis and synthetic chemistry as well. For example, research has shown that certain acetamide derivatives can be utilized in chemoselective acetylation processes, which are crucial in the synthesis of various pharmaceutical and natural compounds. This highlights the versatility and utility of these compounds in various synthetic and catalytic applications (Magadum & Yadav, 2018).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-7-8-15(13(2)9-12)18-17(20)11-21-16-6-4-3-5-14(16)10-19/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIVJLZVGJJVQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

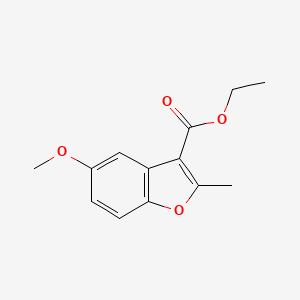

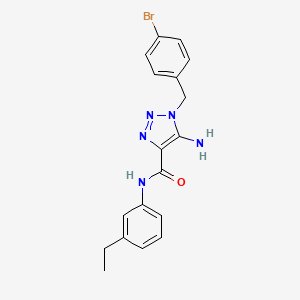
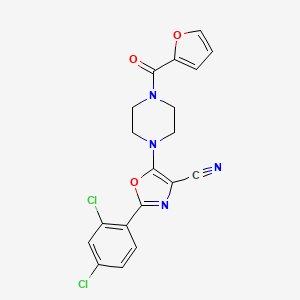
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2373085.png)
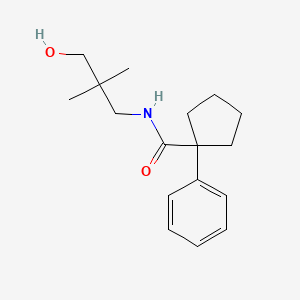
![N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2373088.png)
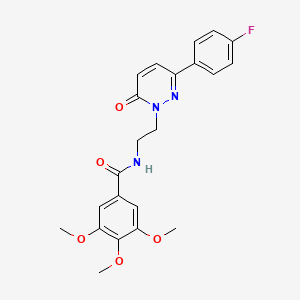
![N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2373091.png)

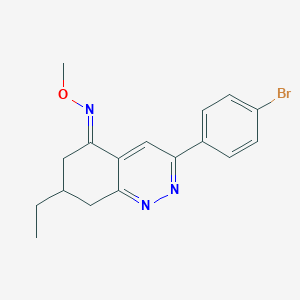
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2373099.png)

